N-[(1R*,4R*)-4-Aminocyclohexyl]cyclopentane-carboxamide hydrochloride
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Description
N-[(1R*,4R*)-4-Aminocyclohexyl]cyclopentane-carboxamide hydrochloride is a useful research compound. Its molecular formula is C12H23ClN2O and its molecular weight is 246.78. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Compounds with similar structures have been synthesized and studied for their potential biological activities. For instance, the synthesis of 3-Amino-4-cyano-N-phenylaminothiophene-2-carboxamide and its derivatives demonstrated antibiotic and antibacterial properties against Gram-positive and Gram-negative bacteria. These findings suggest that structurally related compounds, such as N-[(1R*,4R*)-4-Aminocyclohexyl]cyclopentane-carboxamide hydrochloride, could also possess significant biological activities, making them potential candidates for drug development (Ahmed, 2007).
Conformational Analysis
Research into the conformational preferences of cyclic amino acids, such as 1-aminocyclopentane-1-carboxylic acid, provides insights into how the backbone flexibility and cyclic nature of the side chain can affect the molecule's stability and interactions in different environments. This type of analysis is crucial for understanding the behavior of cyclic compounds, including this compound, in biological systems and could inform the design of molecules with desired properties (Alemán et al., 2006).
Enzyme Inhibition
The study of 1-aminocyclopentane-1-carboxylic acid (cycloleucine) and its analogs as inhibitors of enzymatic synthesis, such as the inhibition of S-adenosyl-L-methionine synthesis, highlights the potential of cyclic amino acids in regulating biochemical pathways. This suggests that this compound could be explored for similar enzyme inhibition applications, contributing to the understanding and treatment of various biochemical disorders (Coulter et al., 1974).
Anticonvulsant Properties
The crystal structure analysis of anticonvulsant enaminones with similar cyclic structures has helped in understanding the molecular basis of their activity. This type of research can be applied to this compound to explore its potential anticonvulsant properties, contributing to the development of new therapeutic agents (Kubicki et al., 2000).
Properties
IUPAC Name |
N-(4-aminocyclohexyl)cyclopentanecarboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O.ClH/c13-10-5-7-11(8-6-10)14-12(15)9-3-1-2-4-9;/h9-11H,1-8,13H2,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHJGVOFJPUMQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2CCC(CC2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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